molecular formula C19H18N2O2S B2356612 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034596-91-1

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2356612
CAS No.: 2034596-91-1
M. Wt: 338.43
InChI Key: URMVHKOCWWTTTG-UHFFFAOYSA-N
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Description

“N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains an indene and a benzothiazole ring, which are both common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene and benzothiazole rings, as well as the methoxy group and the amide group. The presence of these functional groups could confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indene and benzothiazole rings, as well as the methoxy and amide groups. These functional groups could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indene and benzothiazole rings could impact its solubility and stability .

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, including those related to the target compound, have been synthesized and investigated for their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions in gel formation, offering insights into supramolecular chemistry and materials science applications (Yadav & Ballabh, 2020).

Photoreactions with Singlet Oxygen

Research on 2-(4-thiazolyl)-1H-benzimidazole and its photoreactions in the presence of singlet oxygen provides valuable information on the chemical behavior of thiazole derivatives under light exposure. These findings have implications for understanding the stability and reactivity of similar compounds in various conditions (Mahran, Sidky, & Wamhoff, 1983).

Building Blocks in Drug Discovery

A study described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their utility as new building blocks in drug discovery. This research underscores the versatility of benzo[d]thiazole derivatives in synthesizing compounds with potential therapeutic applications (Durcik et al., 2020).

Potential Cannabinoid Receptor Activity

Explorations into novel compounds on the designer drug market have identified thiazolylindoles and benzimidazoles with potential cannabinoid receptor activity. This research provides a foundation for further studies into the therapeutic potential of such compounds in treating various conditions (Westphal et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activities associated with benzothiazole and indene structures, this compound could be of interest in the development of new drugs .

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-19(9-14-4-2-3-5-15(14)10-19)11-20-18(22)13-6-7-16-17(8-13)24-12-21-16/h2-8,12H,9-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVHKOCWWTTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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